

Optimizing AMAS for Large Alignment File Processing: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMAS

Cat. No.: B013638

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using **AMAS** (Alignment Manipulation and Summary) to process large alignment files. The following sections offer solutions to common issues and outline best practices for efficient data handling.

Troubleshooting Guides

This section addresses specific error messages and performance bottlenecks you might encounter when working with large datasets in **AMAS**.

Issue: "Argument list too long" Error When Processing Many Files

Question: I'm trying to concatenate thousands of individual locus alignment files using a wildcard (e.g., *.fas), but I'm getting an "Argument list too long" error. How can I resolve this?

Answer:

This error originates from the operating system's limit on the number of arguments that can be passed to a single command, not from **AMAS** itself. When you use a wildcard like *, the shell expands it into a list of all matching filenames, which can exceed this limit if there are too many files.

Solutions:

- Split and Concatenate in Batches: The most straightforward approach is to divide your files into smaller subdirectories and run **AMAS** on each subdirectory separately. You can then concatenate the resulting intermediate files.[\[1\]](#)
- Increase System Argument Limit (Advanced): For Linux-based systems, it's possible to increase the maximum argument list size. You can check your current limit with `getconf ARG_MAX`. Increasing this limit (e.g., with `ulimit -s 65536`) can provide a temporary solution, but it may require system administrator privileges and understanding of your system's resource allocation.[\[1\]](#)[\[2\]](#)
- Use `find` with a loop (Alternative): While not a direct **AMAS** optimization, you can use shell commands to process files in batches. However, a simple `find ... | xargs ...` approach will not work for concatenation as it processes files individually. A custom loop that builds up the **AMAS** command with batches of files is a more robust scripting solution.

Issue: Slow Performance When Summarizing a Large Number of Alignments

Question: The **amas** summary command is running very slowly on my dataset of thousands of alignment files. How can I speed up this process?

Answer:

AMAS is designed for efficient processing, but summarizing a vast number of files can still be time-consuming. You can significantly improve performance by leveraging parallel processing.

Solution:

- Utilize Multiple Cores: The summary command in **AMAS** has a built-in option for parallelization. Use the `-c` or `--cores` flag to specify the number of CPU cores you want to dedicate to the task. This is particularly effective for the file parsing and summary calculation steps.[\[3\]](#)

Example Command:

This command tells **AMAS** to use 12 cores to process all PHYLIP files in the current directory. Note that you will only see a significant speed-up when you have a large number of

files to process.[\[3\]](#)

Issue: Potential Memory Errors with Extremely Large Single Alignment Files

Question: I have a single, very large concatenated alignment file (several gigabytes). I'm concerned about running into memory errors when trying to calculate summary statistics or perform other manipulations. What is the best practice in this scenario?

Answer:

While **AMAS** is efficient, extremely large single files can still strain system memory. The most effective strategy is to split the large file into more manageable chunks before processing.

Solution:

- Split the Alignment: Use the **AMAS** split command to break your large concatenated alignment into smaller files based on a partition file. If you don't have a partition file, you can create one that defines blocks of sites to be split.
- Process in Parallel: Once split, you can use the --cores option with the **amas** summary command to process these smaller files in parallel, as described in the previous section.
- Alternative Splitting: For simple splitting without a partition file, you can use standard command-line tools like `split` to break the large file into smaller pieces based on line count or file size.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Frequently Asked Questions (FAQs)

Q1: How does **AMAS**'s parallel processing work, and which commands support it?

A1: **AMAS** utilizes parallel processing to speed up the parsing of input files and the calculation of summary statistics.[\[3\]](#) This feature is activated with the `-c` or `--cores` flag. It is important to note that as of the current versions, the `concat` command's concatenation step itself is not parallelized, but the initial parsing of the input files for concatenation can be. The primary benefit of the `--cores` flag is seen with the `summary` command when working with a large number of input files.[\[3\]](#)

Q2: What are the main functions of **AMAS** for handling large datasets?

A2: **AMAS** offers several functions that are particularly well-suited for large-scale phylogenomic analyses:

- concat: Concatenates multiple sequence alignments.[7][8]
- convert: Converts between popular alignment formats (FASTA, PHYLIP, NEXUS).[7][8]
- summary: Calculates various alignment statistics, such as alignment length, number of taxa, missing data, and parsimony informative sites.[7][8]
- split: Splits a concatenated alignment into separate files based on a partition file.[7][8]
- remove: Removes specified taxa from an alignment.[7][8]

Q3: Is **AMAS** faster than other tools for concatenating large alignment files?

A3: Yes, benchmark studies have shown that **AMAS** significantly outperforms other popular tools like FASconCAT-G and Phyutility in concatenation speed, in some cases by a factor of 30 or more.[7][9]

Q4: Can I use **AMAS** as a Python package for more complex workflows?

A4: Yes, **AMAS** can be imported as a Python package. This allows for greater flexibility in scripting custom bioinformatics pipelines and directly manipulating alignment data within Python. The core functionalities available on the command line are also accessible through the Python interface.[7][10]

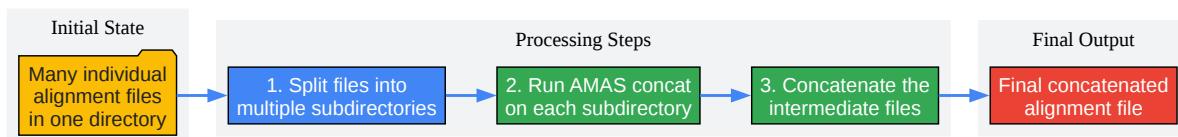
Data Presentation

AMAS Performance Benchmarks for Concatenation

The following table summarizes the performance of **AMAS** compared to other tools on various large datasets, as presented in the original **AMAS** publication.

Dataset	Number of Loci	AMAS (Single Core)	AMAS (12 Cores)	Phyutility	FASconCAT -G
Johnson et al. (2013)	5,214	< 2 seconds	~1 second	~10 minutes	> 500 seconds
Jarvis et al. (2014)	8,295	< 18 seconds	~8 seconds	> 3 hours	Crashed

Data sourced from Borowiec, M.L. 2016. **AMAS**: a fast tool for alignment manipulation and computing of summary statistics. PeerJ 4:e1660.[7][9]


Experimental Protocols

The performance benchmarks cited above were conducted on a desktop computer with a 12-core Intel i7-4930K CPU at 3.40 GHz and 32 GB of RAM, running Ubuntu 12.04 LTS.[9] The Unix time -p command was used to measure execution times.[9] The datasets used were from published phylogenomic studies and varied in the number of taxa and loci.[7]

Visualizations

Optimized Workflow for Processing a Large Number of Alignments

The following diagram illustrates a recommended workflow for efficiently processing a large number of individual alignment files using **AMAS**, particularly when encountering the "Argument list too long" error.

[Click to download full resolution via product page](#)

Caption: Workflow for handling a large number of alignment files.

Logical Workflow for Optimizing AMAS Operations

This diagram outlines the decision-making process for optimizing different **AMAS** tasks based on the nature of the input data.

Caption: Decision tree for optimizing **AMAS** usage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. kernel - "Argument list too long": How do I deal with it, without changing my command? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 3. GitHub - marekborowiec/AMAS: Calculate summary statistics and manipulate multiple sequence alignments [github.com]
- 4. The split Command: Splitting a Large File into Smaller Chunks - DoHost [dohost.us]
- 5. Metagenomics - Split large file [metagenomics.wiki]
- 6. stackoverflow.com [stackoverflow.com]
- 7. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMAS: a fast tool for alignment manipulation and computing of summary statistics [PeerJ] [peerj.com]
- 10. peerj.com [peerj.com]
- To cite this document: BenchChem. [Optimizing AMAS for Large Alignment File Processing: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013638#optimizing-amas-for-large-alignment-file-processing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com